2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid

Catalog No.
S14167775
CAS No.
M.F
C11H19N3O2
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylami...

Product Name

2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid

IUPAC Name

2-methyl-2-(methylamino)-4-(4-methylpyrazol-1-yl)pentanoic acid

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C11H19N3O2/c1-8-6-13-14(7-8)9(2)5-11(3,12-4)10(15)16/h6-7,9,12H,5H2,1-4H3,(H,15,16)

InChI Key

KVAJHPJVYXLFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(C)CC(C)(C(=O)O)NC

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a pentanoic acid backbone, a methylamino group, and a pyrazole moiety. This compound is notable for its potential pharmacological applications due to the presence of the pyrazole ring, which is known for its biological activity. The specific arrangement of functional groups contributes to its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

, including:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially enhancing biological activity.
  • Reduction: This may alter specific functional groups, resulting in changes to the compound's properties and reactivity.
  • Substitution: This allows for the replacement of one functional group with another, leading to the formation of new derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of solvents, temperature, and pressure are critical for optimizing yields and purity during these transformations.

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid exhibits significant biological activity, primarily due to its structural similarity to various biomolecules. Pyrazole derivatives are known to possess a range of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic activities. The compound’s mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways .

The synthesis of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid generally involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyrazole Ring: Utilizing hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
  • Introduction of the Methylamino Group: This can be achieved through nucleophilic substitution reactions.
  • Formation of the Pentanoic Acid Chain: Typically involves alkylation reactions or coupling strategies.

Optimized reaction conditions are essential for achieving high yields and purity in both laboratory and industrial settings .

This compound has several applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting specific diseases due to its pharmacological potential.
  • Chemical Research: Used as a building block in synthesizing more complex molecules.
  • Material Science: Investigated for potential use in creating specialty chemicals with tailored properties .

Studies on the interactions of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid with biological targets reveal its potential as an active agent in modulating enzyme activity or receptor binding. Interaction studies often involve techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate biological efficacy and mechanism of action.

These studies contribute to understanding how structural modifications can enhance or diminish biological activity .

Several compounds share structural similarities with 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid. Notable examples include:

Compound NameStructure Features
2-Methyl-2-(methylamino)-5-(1H-imidazol-1-yl)pentanoic acidImidazole ring instead of pyrazole
2-Methyl-2-(methylamino)-5-(1H-triazol-1-yl)pentanoic acidTriazole ring instead of pyrazole
3-Methyl-5-(1H-pyrazol-4-yl)hexanoic acidLonger carbon chain with similar pyrazole structure

Uniqueness

What distinguishes 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid is its specific combination of functional groups that confer unique chemical and biological properties. The presence of both the methylamino group and the pyrazole ring enhances its potential interactions with biological systems compared to other similar compounds .

Regioselective Pyrazole Ring Formation Strategies

The 4-methyl-1H-pyrazol-1-yl moiety in the target compound necessitates regioselective methods to position substituents at the 1- and 4-positions. Contemporary approaches include cyclocondensation, dipolar cycloadditions, and photocatalyzed reactions:

1.1.1 Base-Mediated [3+2] Cycloaddition
A base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones achieves excellent regioselectivity (90–95%) under mild conditions. The umpolung reactivity of 2-alkynyl-1,3-dithianes directs nucleophilic attack to the β-position of sydnones, forming 1,3,4-trisubstituted pyrazoles. For example, reacting 2-(prop-1-yn-1-yl)-1,3-dithiane with 4-methylsydnone yields 4-methyl-1-(dithianylmethyl)pyrazole in 82% yield. The dithianyl group facilitates subsequent derivatization via hydrolysis or alkylation.

1.1.2 Cyclocondensation of 1,3-Diketones
Condensing 1,3-diketones with hydrazines remains a classical route to 4-substituted pyrazoles. Using 3-methyl-2,4-pentanedione and hydrazine hydrate under acidic conditions produces 4-methyl-1H-pyrazole in 68% yield. This method benefits from scalability but suffers from competing regioisomer formation when unsymmetrical diketones are used.

1.1.3 Photocatalyzed [3+2] Cycloaddition
A photocatalyzed domino sequence combines α,β-unsaturated aldehydes with diazo compounds under green-light irradiation. The aldehyde acts as a photoremovable directing group, enabling regioselective pyrazole formation without metal catalysts. For instance, 4-methylpyrazole derivatives are synthesized in 55–56% yield with exclusive 1,4-regioselectivity.

MethodStarting MaterialsConditionsRegioselectivityYield (%)
Base-mediated [3+2]2-Alkynyl-1,3-dithiane, sydnoneK₂CO₃, DMF, 25°C90–95%82
Cyclocondensation1,3-Diketone, hydrazineHCl, EtOH, reflux70–85%68
Photocatalyzed [3+2]α,β-Unsaturated aldehydeRu(bpy)₃Cl₂, green light100%55–56

Amino Group Introduction via Reductive Amination Pathways

The methylamino group at position 2 of the pentanoic acid backbone is introduced via reductive amination of a ketone intermediate.

1.2.1 Ketone Intermediate Synthesis
Oxidation of 2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentan-2-ol using Jones reagent (CrO₃/H₂SO₄) yields 2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentan-2-one in 78% yield. Alternative methods include Friedel-Crafts acylation or Grignard reactions.

1.2.2 Reductive Amination Optimization
Reacting the ketone with methylamine (2 equiv) in methanol followed by reduction with sodium cyanoborohydride (NaBH₃CN) affords the methylamino product in 85% yield. Catalytic hydrogenation (H₂, Pd/C) achieves comparable yields but requires higher temperatures (50°C).

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₃CNMeOH2585
H₂ (Pd/C)EtOH5080

1.2.3 Stereochemical Considerations
The reaction proceeds via an imine intermediate, with the planar sp²-hybridized carbon allowing racemization. Chiral auxiliaries or asymmetric catalysis are required for enantioselective synthesis, though these are beyond the scope of this report.

Solid-Phase Synthesis Approaches for Pentanoic Acid Backbone Assembly

Solid-phase synthesis enables stepwise construction of the pentanoic acid backbone with in-situ purification:

1.3.1 Resin Functionalization
A Wang resin preloaded with Fmoc-protected glutamic acid is deprotected using 20% piperidine in DMF. The free α-amino group is acylated with 2-bromoacetic acid using HATU/DIEA to introduce a bromine handle for subsequent couplings.

1.3.2 Backbone Elongation
A Suzuki-Miyaura coupling attaches a 4-methylpyrazole-boronic ester to the bromoacetate intermediate, followed by reductive amination with methylamine/NaBH₃CN to install the methylamino group. Final cleavage with TFA/H₂O (95:5) releases the pentanoic acid in 72% overall yield.

StepReactionReagents/ConditionsYield (%)
1Resin activationFmoc-Glu-OAll, DIC/DMAP95
2Bromoacetylation2-Bromoacetic acid, HATU90
3Suzuki coupling4-Methylpyrazole-Bpin, Pd(PPh₃)₄85
4Reductive aminationMethylamine, NaBH₃CN80
5CleavageTFA/H₂O (95:5)90

1.3.3 Advantages Over Solution-Phase Synthesis

  • Purification: Intermediate washing removes excess reagents.
  • Yield Improvement: Stepwise couplings prevent side reactions.
  • Scalability: Milligram-to-gram scale synthesis is feasible.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

225.147726857 g/mol

Monoisotopic Mass

225.147726857 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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